molecular formula C20H29NO3S B1343396 Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898788-24-4

Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate

Cat. No. B1343396
M. Wt: 363.5 g/mol
InChI Key: SUCBSSMVKPZQHH-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, also known as EMOP, is a small, synthetic molecule that has been used in a variety of scientific research applications. EMOP is a versatile molecule, as it can be used to study a wide range of biochemical and physiological processes. In

Scientific research applications

Synthesis of Basic Skeletons in Pharmaceuticals

Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate has been utilized in the synthesis of key pharmaceutical components. For instance, Chiba et al. (1985) demonstrated its role in creating 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental skeleton in penicillin-type β-lactams (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Development of Organic Compounds

Vostrikov et al. (2010) highlighted the use of ethyl heptanoate derivatives, closely related to ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, in the development of novel organic compounds like ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate (Vostrikov, Loza, Ivanova, & Miftakhov, 2010).

Photochemical Reactions

In the study of photochemical reactions, Tokuda et al. (1978) explored the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate, yielding products like ethyl 7-oxo-2-heptenoate. This research underlines the importance of ethyl heptanoate derivatives in understanding photochemical processes (Tokuda, Watanabe, & Itoh, 1978).

Catalysis in Chemical Reactions

Gliński et al. (2005) studied the catalytic ketonization of various alkyl heptanoates, including compounds similar to ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, over oxide catalysts. This research is crucial for understanding catalytic processes in organic synthesis (Gliński, Szymański, & Łomot, 2005).

Acetylcholinesterase Inhibitors

Devidas et al. (2020) isolated diarylheptanoids from the green husk of Carya illinoinensis, which are structurally related to ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate. These compounds showed potential as acetylcholinesterase inhibitors (Devidas, Sendri, Rahmatkar, Singh, & Bhandari, 2020).

properties

IUPAC Name

ethyl 7-oxo-7-[3-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-25-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCBSSMVKPZQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643404
Record name Ethyl 7-oxo-7-{3-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate

CAS RN

898788-24-4
Record name Ethyl ζ-oxo-3-(4-thiomorpholinylmethyl)benzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{3-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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